REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[C:11]([CH3:13])([CH3:12])[CH2:10][C:9]1=[O:14])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-:15].[Li+]>O1CCCC1.CCOCC.O>[C:1]([O:5][C:6]([NH:8][C:11]([CH3:13])([CH3:12])[CH2:10][C:9]([OH:14])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
180.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC1(C)C)=O
|
Name
|
|
Quantity
|
890 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0°-5° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L, 3-neck round bottom flask equipped with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, nitrogen bubbler and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified by the addition of 1 L of saturated aqueous sodium bisulfate
|
Type
|
EXTRACTION
|
Details
|
extracted with 1×1 L and 2×500 mL of ether
|
Type
|
WASH
|
Details
|
The combined organic layer and ether extracts were washed with 500 mL of saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to 173 g of a yellow oil
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.775 mol | |
AMOUNT: MASS | 168.5 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |